molecular formula C9H11Cl2N3S B2370329 N-(3,4-Dichlorophenethyl)hydrazinecarbothioamide CAS No. 2172021-26-8

N-(3,4-Dichlorophenethyl)hydrazinecarbothioamide

Cat. No. B2370329
CAS RN: 2172021-26-8
M. Wt: 264.17
InChI Key: UEPAYURPTKAKFO-UHFFFAOYSA-N
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Description

“N-(3,4-Dichlorophenethyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C7H7Cl2N3S . It is a derivative of hydrazinecarbothioamide .

Scientific Research Applications

Synthesis and Analytical Applications

  • Synthesis of Arylidene-Hydrazinyl-Thiazolines : Compounds related to N-(3,4-Dichlorophenethyl)hydrazinecarbothioamide have been used in the synthesis of thiazolines, with potential applications in the development of new materials and pharmaceuticals (Ramadan, 2019).

  • Creation of Antioxidant Compounds : Hydrazinecarbothioamides have been synthesized and evaluated for their antioxidant activity, indicating potential applications in the field of biology and medicine (Bărbuceanu et al., 2014).

  • Solubility Studies : Investigations into the solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in various solvents have been conducted, which is crucial for its formulation and application in different industries (Shakeel, Bhat, & Haq, 2014).

Biomedical and Pharmacological Research

  • Anticonvulsant Activity : Compounds similar to N-(3,4-Dichlorophenethyl)hydrazinecarbothioamide have been designed and tested for anticonvulsant activity, indicating potential therapeutic applications (Tripathi & Kumar, 2013).

  • Dissolution Thermodynamics : The dissolution thermodynamics of similar compounds in various solvent mixtures has been explored, which is relevant for pharmaceutical formulation and drug delivery (Bhat, Haq, & Shakeel, 2014).

  • Molecular Docking Studies : Molecular docking studies of N-(pyridin-2-yl)hydrazinecarbothioamide against bacterial strains show potential for antibacterial applications (Abu-Melha, 2018).

Material Science and Chemical Engineering

  • Corrosion Inhibition : Some hydrazinecarbothioamide derivatives have been studied as corrosion inhibitors, which can be applied in industrial and engineering contexts to protect metals (Kumari, Shetty, & Rao, 2017).

  • Spectroscopic Investigations : The vibrational spectral analysis of trichlorophenyl hydrazinecarbothioamide provides insights into its properties and potential applications in material science (Ragamathunnisa M, Selvi C, & Jasmine Vasantha Rani E, 2015).

  • Fluorescent Probes : Hydrazine-carbothioamide-based fluorescent probes have been developed for the detection of metal ions, useful in environmental monitoring and bioimaging applications (Suh et al., 2022).

properties

IUPAC Name

1-amino-3-[2-(3,4-dichlorophenyl)ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3S/c10-7-2-1-6(5-8(7)11)3-4-13-9(15)14-12/h1-2,5H,3-4,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPAYURPTKAKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNC(=S)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dichlorophenethyl)hydrazinecarbothioamide

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